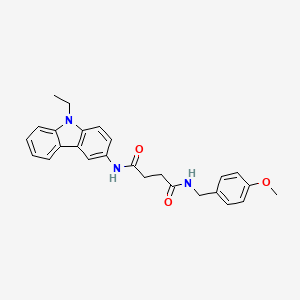
N-(9-ethyl-9H-carbazol-3-yl)-N'-(4-methoxybenzyl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-ethyl-9H-carbazol-3-yl)-N’-(4-methoxybenzyl)butanediamide is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-N’-(4-methoxybenzyl)butanediamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Ethylation: The carbazole core is then ethylated using ethyl halides in the presence of a base.
Amidation: The ethylated carbazole is reacted with butanediamide under suitable conditions to form the desired compound.
Methoxybenzylation: Finally, the compound is benzylated with 4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-N’-(4-methoxybenzyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use in the production of organic electronic materials and as a component in specialty chemicals.
作用機序
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-N’-(4-methoxybenzyl)butanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
N-(9-ethyl-9H-carbazol-3-yl)-N’-(4-methoxybenzyl)butanediamide: can be compared with other carbazole derivatives such as:
Uniqueness
The uniqueness of N-(9-ethyl-9H-carbazol-3-yl)-N’-(4-methoxybenzyl)butanediamide lies in its specific structural features, which may confer unique chemical and physical properties. These properties could make it particularly suitable for certain applications, such as in organic electronics or as a specific ligand in coordination chemistry.
特性
分子式 |
C26H27N3O3 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
N'-(9-ethylcarbazol-3-yl)-N-[(4-methoxyphenyl)methyl]butanediamide |
InChI |
InChI=1S/C26H27N3O3/c1-3-29-23-7-5-4-6-21(23)22-16-19(10-13-24(22)29)28-26(31)15-14-25(30)27-17-18-8-11-20(32-2)12-9-18/h4-13,16H,3,14-15,17H2,1-2H3,(H,27,30)(H,28,31) |
InChIキー |
WGDAWLAJMLGTOA-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)NCC3=CC=C(C=C3)OC)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


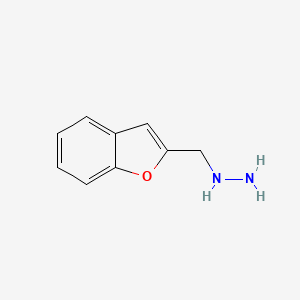
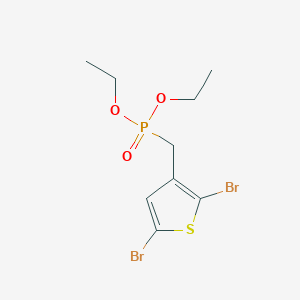

![N-(9-ethyl-9H-carbazol-3-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12448522.png)
![1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12448533.png)
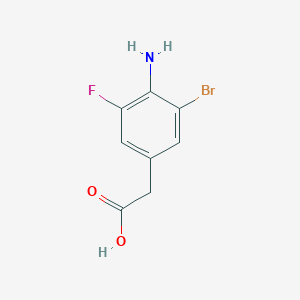

![4-Methyl-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B12448539.png)
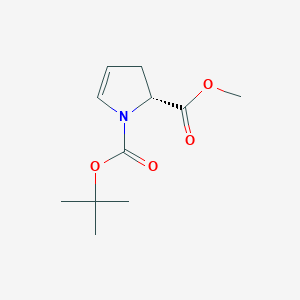
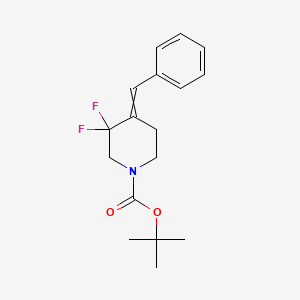
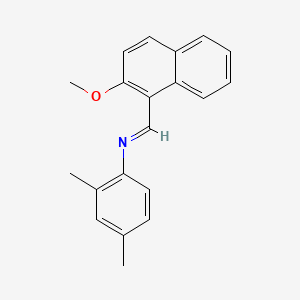

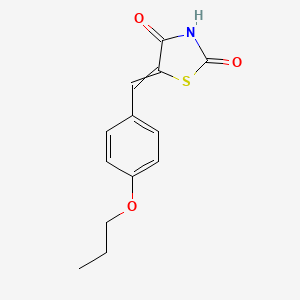
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride](/img/structure/B12448584.png)
